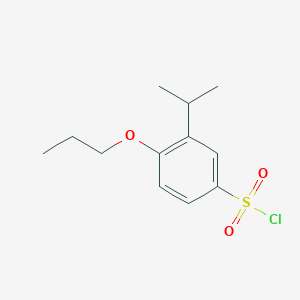

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an aromatic ring. This particular compound features a propan-2-yl group and a propoxy group attached to the benzene ring, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride typically involves the sulfonation of the corresponding benzene derivative followed by chlorination. One common method is to start with 3-(Propan-2-yl)-4-propoxybenzene, which undergoes sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group. The resulting sulfonic acid is then treated with thionyl chloride or phosphorus pentachloride to convert it into the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, alcohols, and thiols, which replace the chloride atom to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation: Although less common, the aromatic ring can undergo oxidation reactions, leading to the formation of sulfone derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild conditions, often in the presence of a base like pyridine or triethylamine.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Sulfones: Formed by the oxidation of the aromatic ring.

Applications De Recherche Scientifique

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It serves as a precursor in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce the sulfonyl group into other molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methylbenzenesulfonyl Chloride: Similar in structure but with a methyl group instead of the propan-2-yl and propoxy groups.

Benzene-1-sulfonyl Chloride: Lacks the additional substituents on the benzene ring.

4-Chlorobenzenesulfonyl Chloride: Contains a chlorine atom instead of the propan-2-yl and propoxy groups.

Uniqueness

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride is unique due to the presence of both the propan-2-yl and propoxy groups on the benzene ring. These substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis. The combination of these groups also allows for the fine-tuning of the compound’s physical and chemical properties, which can be advantageous in various applications.

Activité Biologique

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride, a sulfonyl chloride derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group attached to a propoxy-substituted aromatic ring. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and biological interactions.

The biological activity of this compound primarily arises from its electrophilic nature due to the sulfonyl chloride group. This group readily reacts with nucleophiles, facilitating various chemical transformations. The specific targets and pathways depend on the biological context and the nature of the nucleophiles involved in these reactions.

Biological Activity Overview

Research indicates that this compound has applications in several biological contexts:

- Modification of Biomolecules : It is used in the modification of proteins and peptides, aiding in the study of their structure and function.

- Pharmaceutical Synthesis : Serves as a precursor for sulfonamide-based drugs known for antibacterial and anti-inflammatory properties.

- Dye and Pigment Production : Utilized in the industrial synthesis of dyes, contributing to its relevance beyond medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological activity of related sulfonamide compounds, providing insights into potential applications:

Table 1: Biological Activities of Related Sulfonamides

Experimental Data

A significant study highlighted the compound's role as an electrophilic reagent in modifying biomolecules. For instance, treatment with this compound resulted in substantial changes in protein structures, which were quantified using high-throughput screening methods. The results indicated that at concentrations around 50 μM, there was approximately 50% inhibition of targeted protein activities .

Propriétés

IUPAC Name |

3-propan-2-yl-4-propoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO3S/c1-4-7-16-12-6-5-10(17(13,14)15)8-11(12)9(2)3/h5-6,8-9H,4,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFLMOSRQCWHEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.